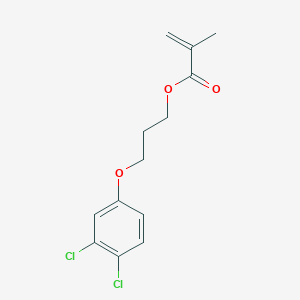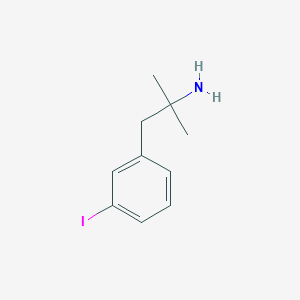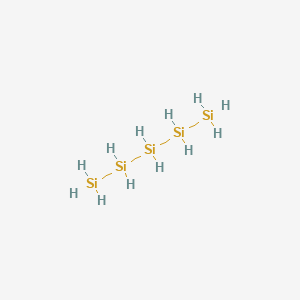
Ethyl 4-amino-2-chlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-chlorobut-2-enoate is a chemical compound with the molecular formula C6H10ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-chlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
- Ethyl acetoacetate reacts with chloroacetyl chloride in the presence of a base to form an intermediate.
- The intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: Ethyl 4-amino-2-chlorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are usually performed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 4-amino-2-hydroxybut-2-enoate, ethyl 4-amino-2-alkoxybut-2-enoate, and ethyl 4-amino-2-thiobut-2-enoate.
Addition Reactions: Products include ethyl 4-amino-2,3-dichlorobut-2-enoate and ethyl 4-amino-2-chlorobut-3-enoate.
Condensation Reactions: Products include imines and enamines derived from the reaction with aldehydes or ketones.
科学的研究の応用
Ethyl 4-amino-2-chlorobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
作用機序
The mechanism of action of ethyl 4-amino-2-chlorobut-2-enoate involves its interaction with various molecular targets and pathways:
類似化合物との比較
Ethyl 4-amino-2-chlorobut-2-enoate can be compared with other similar compounds to highlight its uniqueness:
特性
CAS番号 |
918871-74-6 |
|---|---|
分子式 |
C6H10ClNO2 |
分子量 |
163.60 g/mol |
IUPAC名 |
ethyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |
InChIキー |
QAJPAJDCRJRFOV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)
![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)

![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)


![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)



